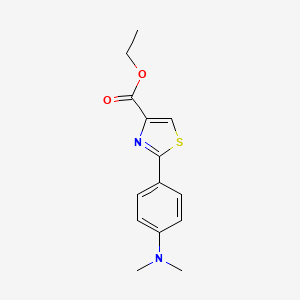
Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular pathways .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate is unique due to the presence of the dimethylamino group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .
生物活性
Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, which is critical for its pharmacological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit various enzymes involved in critical biological pathways. For instance, it interacts with UDP-N-acetylmuramate/L-alanine ligase, an enzyme essential for bacterial cell wall synthesis, leading to antimicrobial effects.
- Cell Signaling Modulation : This compound influences key signaling pathways by modulating the activity of protein kinases, which are crucial for cell proliferation and apoptosis.
- Induction of Ferroptosis : Recent studies have indicated that certain thiazole derivatives can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy .
Pharmacological Activities
This compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 250 µg/mL to 375 µg/mL .
- Anticancer Potential : Research indicates that this compound may act as an anticancer agent by inhibiting specific targets such as SIRT2, leading to increased acetylation of proteins involved in cell cycle regulation .
- Anti-inflammatory Effects : Thiazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated that it effectively inhibited the growth of gram-positive and gram-negative bacteria with notable zones of inhibition compared to standard antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against specific targets involved in tumor growth regulation .
- Ferroptosis Induction : Research highlighted the ability of thiazole derivatives to induce ferroptosis selectively in cancer cells, suggesting a novel therapeutic approach for targeting resistant tumors .
Summary Table of Biological Activities
属性
分子式 |
C14H16N2O2S |
|---|---|
分子量 |
276.36 g/mol |
IUPAC 名称 |
ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-14(17)12-9-19-13(15-12)10-5-7-11(8-6-10)16(2)3/h5-9H,4H2,1-3H3 |
InChI 键 |
XRZIKBMEDHOXNW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















